O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide
Overview
Description
O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide is a complex organic compound characterized by its unique structure, which includes a pyridyl group and multiple chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide typically involves multiple steps, starting with the preparation of the pyridyl and benzene components. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridyl and benzene derivatives with chlorine substitutions, such as:
- 2,6-dichloropyridine
- 2,6-dichlorobenzamide
- 4-chloropyridine-2-carboxaldehyde .
Properties
IUPAC Name |
[(Z)-[amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4N3O2/c14-7-2-1-3-8(15)11(7)12(18)20-22-13(21)6-4-9(16)19-10(17)5-6/h1-5H,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHANZFULJJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NOC(=O)C2=CC(=NC(=C2)Cl)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/OC(=O)C2=CC(=NC(=C2)Cl)Cl)/N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.